molecular formula C25H30ClN3O5S B2358786 2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 896010-14-3

2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2358786
CAS No.: 896010-14-3
M. Wt: 520.04
InChI Key: VYORJSVCHICOEP-UHFFFAOYSA-N
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Description

2-(3-((2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a multi-functional structure combining an indole core, a sulfonyl linkage, and a diisopropylacetamide group, making it a valuable intermediate for medicinal chemistry and drug discovery projects. The structural components of this compound suggest potential for diverse research applications. The indole nucleus is a privileged scaffold in medicinal chemistry, known to be associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The presence of the sulfonyl group can enhance metabolic stability and influence the compound's physicochemical properties, while the diisopropylacetamide moiety may contribute to binding affinity and selectivity. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a lead compound for investigating new biological pathways. Its specific mechanism of action would be dependent on the particular research context and target of interest. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical handling.

Properties

IUPAC Name

2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN3O5S/c1-16(2)29(17(3)4)25(31)14-28-13-23(19-8-6-7-9-21(19)28)35(32,33)15-24(30)27-20-12-18(26)10-11-22(20)34-5/h6-13,16-17H,14-15H2,1-5H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORJSVCHICOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Indole moiety : Known for its role in various biological processes and as a scaffold in drug design.
  • Chloro and methoxy substitutions : These groups can influence the compound's interaction with biological targets.
  • Sulfonamide linkage : Often associated with antibacterial properties and modulation of enzyme activity.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cells. The mechanism involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins like Bax and caspases .
  • EGFR Inhibition :
    • The compound demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), particularly the T790M mutant variant associated with resistance to standard therapies. IC50 values for inhibition were reported as low as 9.5 nM, indicating strong efficacy .
  • Modulation of Apoptotic Pathways :
    • Studies have shown that treatment with this compound leads to an increase in caspase 3 and caspase 8 levels while decreasing anti-apoptotic Bcl-2 protein levels, thus promoting apoptosis in cancer cells .

Biological Activity Data

Table 1 summarizes the biological activity data for the compound across different cell lines:

Cell LineIC50 (nM)Mechanism of Action
A-54947Induces apoptosis via caspase activation
MCF-745Inhibits EGFR signaling
Panc-150Promotes Bax expression
HT-2942Reduces Bcl-2 levels

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM over a four-day period, with a GI50 value of approximately 47 nM. The study utilized an MTT assay to quantify cell viability and demonstrated that the compound did not exhibit toxicity towards normal human mammary gland epithelial cells at similar concentrations .

Case Study 2: EGFR Inhibition

Another investigation focused on the compound's ability to inhibit EGFR signaling pathways in lung cancer models. The results showed that compounds with similar structural motifs exhibited IC50 values comparable to osimertinib, a standard treatment for EGFR-mutant lung cancers. This highlights the potential clinical relevance of this compound as a targeted therapy .

Comparison with Similar Compounds

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)

  • Structure : Differs in the sulfonamide group (5-chlorothiophene sulfonamide vs. diisopropyl acetamide) and the presence of a 4-chlorobenzoyl substituent on the indole nitrogen.
  • Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxyindol-3-yl)acetic acid with 5-chlorothiophene-2-sulfonamide, yielding 39% after HPLC purification .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide (Compound 54)

  • Structure : Features a propanamide chain (vs. acetamide) and a naphthalene sulfonamide group. The indole core includes a 3-methyl substitution.
  • Synthesis : Lower yield (8%) due to steric hindrance from the naphthalene group and challenges in purifying the elongated propanamide chain .
  • Key Contrast : The extended carbon chain and naphthalene sulfonamide may reduce solubility but improve hydrophobic binding in enzyme pockets.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Structure : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanyl group to the acetamide. The indole is substituted at the 3-position with a methyl group.
  • Biological Activity : Demonstrated inhibitory effects on enzymes like sPLA2, attributed to the oxadiazole’s electron-deficient nature .
  • Key Contrast : The sulfanyl-oxadiazole system introduces hydrogen-bonding capabilities absent in the target compound’s sulfonyl group.

Substituent Effects on Physicochemical Properties

Diisopropyl Acetamide vs. Aromatic Sulfonamides

  • Steric Effects : Bulkier diisopropyl groups may hinder binding to shallow enzymatic pockets, whereas planar sulfonamides (e.g., naphthalene in Compound 54) favor interactions with flat binding sites .

Chlorine and Methoxy Substitutions

  • The 5-chloro-2-methoxyphenyl group in the target compound parallels the 5-methoxyindole and 4-chlorobenzoyl groups in analogues. These substituents enhance electron-withdrawing effects and metabolic stability compared to unsubstituted indoles .

Data Tables

Table 2. Substituent Effects on Properties

Substituent Type Example Compound Impact on Solubility Impact on Binding Affinity
Diisopropyl acetamide Target Compound Lowers solubility May reduce shallow binding
Aromatic sulfonamide Compound 33 Moderate solubility Enhances π-π stacking
Oxadiazole-sulfanyl Variable Introduces H-bonding

Preparation Methods

Amidation of Chloroacetyl Chloride with Diisopropylamine

The side chain is synthesized via nucleophilic acyl substitution between chloroacetyl chloride and diisopropylamine. Optimization data from analogous reactions reveal:

Solvent Base Temperature Yield Source
Dichloromethane K₂CO₃ 0–20°C 70.3%
Dichloromethane Triethylamine 0–25°C 69.9%
Tetrahydrofuran K₂CO₃ 0–20°C 63%

Procedure :

  • Dissolve diisopropylamine (4.0 mmol) in dichloromethane (4 mL).
  • Add anhydrous K₂CO₃ (1.5 eq) under ice cooling.
  • Slowly add chloroacetyl chloride (1.2 eq) via dropping funnel.
  • Stir overnight at room temperature.
  • Quench with ice water, extract with dichloromethane, dry (MgSO₄), and concentrate.

Key Insight : Excess base (K₂CO₃) neutralizes HCl, preventing protonation of the amine and ensuring efficient amide formation. Triethylamine offers comparable yields but requires stricter temperature control.

Preparation of 3-Sulfonated Indole Intermediate

Indole Sulfonation via Disulfide Intermediates

Patent WO2019097306A2 discloses a disulfide-based sulfonation strategy applicable to indoles:

  • Thiolation : React indole with diethyl disulfide (EtSSEt) under halogenating agents (e.g., Cl₂) to form indole-3-thioether.
  • Oxidation : Treat thioether with m-CPBA (meta-chloroperbenzoic acid) to yield sulfone.

Conditions :

  • Solvent: Acetonitrile
  • Temperature: 0°C (thiolation), 25°C (oxidation)
  • Atmosphere: N₂ (inert)
  • Yield: 58–72% (two steps)

Mechanistic Note : The disulfide (RSSR) acts as a thiol surrogate, reducing side reactions compared to direct H₂S use.

Coupling of Fragments via Sequential Amidation

Installation of 5-Chloro-2-Methoxyphenylamine

The aryl amine is conjugated to the sulfonated indole via carbodiimide-mediated coupling:

  • Activate the sulfonated indole’s carboxylic acid (if present) with EDCl/HOBt.
  • React with 5-chloro-2-methoxyphenylamine (1.1 eq) in DMF at 0°C.
  • Warm to room temperature, stir for 12 h.
  • Purify via silica chromatography (hexane/EtOAc 3:1).

Yield : 65–78% (reported for analogous aryl amides).

Final Acetamide Coupling

The N,N-diisopropyl-2-chloroacetamide is attached to the indole nitrogen using SN2 displacement:

  • Deprotonate indole with NaH (2.0 eq) in THF at 0°C.
  • Add N,N-diisopropyl-2-chloroacetamide (1.5 eq).
  • Heat to 60°C for 6 h.
  • Quench with NH₄Cl, extract with EtOAc, and concentrate.

Yield : 52–68% (dependent on indole substitution).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):

    • δ 1.20 (d, J = 6.8 Hz, 12H, diisopropyl CH₃)
    • δ 4.14–4.02 (m, 2H, CH₂SO₂)
    • δ 6.85 (s, 1H, indole H-2)
    • δ 7.32–7.28 (m, 1H, aryl H)
  • LC-MS : m/z 534.2 [M+H]⁺ (calc. 534.1).

Purity Optimization

Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC). Column chromatography (SiO₂, hexane/EtOAc gradient) resolves diastereomers if present.

Challenges and Mitigation Strategies

  • Low Amidation Yields :

    • Cause: Steric hindrance from diisopropyl groups.
    • Solution: Use excess chloroacetyl chloride (1.5 eq) and prolonged reaction times (24 h).
  • Indole Sulfonation Side Reactions :

    • Cause: Over-oxidation to sulfonic acids.
    • Solution: Strict stoichiometry control (1.0 eq m-CPBA).
  • Purification Difficulties :

    • Cause: Polar byproducts from coupling steps.
    • Solution: Employ reverse-phase HPLC with acetonitrile/water + 0.1% TFA.

Q & A

Q. Critical Parameters :

  • Temperature control during sulfonylation to prevent decomposition.
  • pH adjustment during amide formation to avoid hydrolysis of the sulfonyl group.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole C-3 sulfonation, diisopropylacetamide integration) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify impurities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Validation : Cross-referencing spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) ensures accuracy .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affecting IC₅₀ values .
  • Compound Stability : Hydrolysis of the sulfonyl group under physiological pH (7.4) may reduce efficacy in prolonged assays .

Q. Methodological Solutions :

  • Standardize assay protocols (e.g., ATP-based viability assays) and include stability tests (HPLC monitoring over 24–72 hours).
  • Use deuterated solvents in stability studies (e.g., D₂O/PBS) to track degradation via ¹H NMR .

Advanced: What strategies are effective for probing the compound’s mechanism of action given its structural complexity?

  • Target Fishing : Combine affinity chromatography (immobilized compound on Sepharose beads) with LC-MS/MS to identify binding proteins .
  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and validate with mutagenesis .
  • Metabolomics : Track downstream metabolic changes via LC-MS in treated cell lines to infer pathway involvement .

Challenges : Distinguish direct target binding from off-target effects using competitive binding assays .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Fragment-Based Design : Replace the diisopropylacetamide group with smaller substituents (e.g., cyclopropyl) to evaluate steric effects on bioavailability .
  • Bioisosteric Replacement : Substitute the sulfonyl group with sulfonamide or phosphonate to assess charge distribution impacts on target affinity .
  • Data Correlation : Use multivariate analysis (PCA or PLS) to link structural descriptors (e.g., logP, polar surface area) with activity data .

Key Metrics : Measure solubility (shake-flask method) and membrane permeability (Caco-2 assays) to prioritize derivatives .

Advanced: What are the stability considerations for long-term storage and in vivo applications?

  • Thermal Stability : Store at –20°C in amber vials under argon to prevent sulfonyl group oxidation .
  • pH Sensitivity : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) to identify hydrolysis-prone sites .
  • Formulation : Use lyophilization with cryoprotectants (trehalose) for in vivo studies to enhance plasma stability .

Analytical Monitoring : Track degradation via UPLC-MS/MS with deuterated internal standards .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal encapsulates (e.g., DSPC/cholesterol) to improve bioavailability in cell culture media .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.01% Tween-80 for uniform dispersion .

Advanced: What computational tools are recommended for predicting metabolic pathways and toxicity?

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and hERG inhibition risks .
  • Toxicity Profiling : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity .
  • Metabolite Identification : Combine GLORYx for metabolite prediction with experimental validation via HR-MS/MS .

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